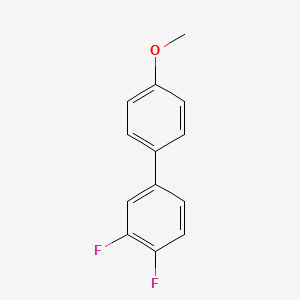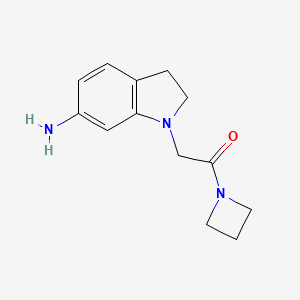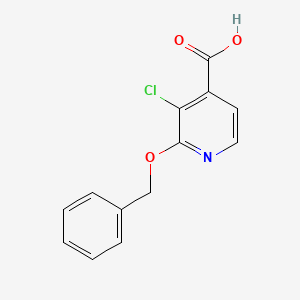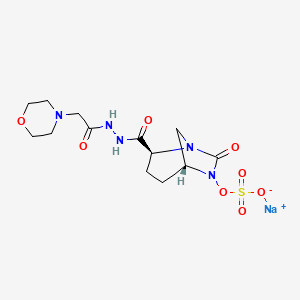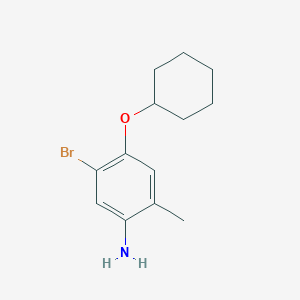
5-Bromo-4-(cyclohexyloxy)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(cyclohexyloxy)-2-methylaniline is an organic compound that features a bromine atom, a cyclohexyloxy group, and a methylaniline moiety
Preparation Methods
The synthesis of 5-Bromo-4-(cyclohexyloxy)-2-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 4-(cyclohexyloxy)-2-methylaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Bromo-4-(cyclohexyloxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
5-Bromo-4-(cyclohexyloxy)-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(cyclohexyloxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclohexyloxy group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed effects .
Comparison with Similar Compounds
5-Bromo-4-(cyclohexyloxy)-2-methylaniline can be compared with other similar compounds, such as:
5-Bromo-4-thiouracil: This compound also contains a bromine atom and is studied for its potential as a radiosensitizer in cancer therapy.
5-Bromo-4-chloro-3-indolyl: This compound is used as a substrate in enzymatic assays and has applications in molecular biology.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
5-bromo-4-cyclohexyloxy-2-methylaniline |
InChI |
InChI=1S/C13H18BrNO/c1-9-7-13(11(14)8-12(9)15)16-10-5-3-2-4-6-10/h7-8,10H,2-6,15H2,1H3 |
InChI Key |
ZJZMWRCWXCAXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



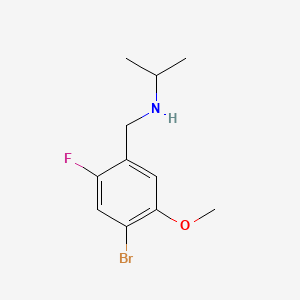
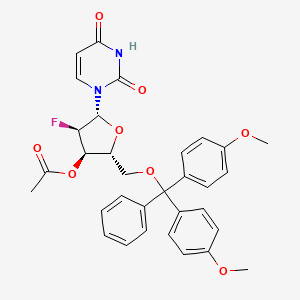
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14766027.png)
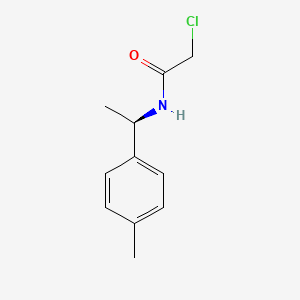


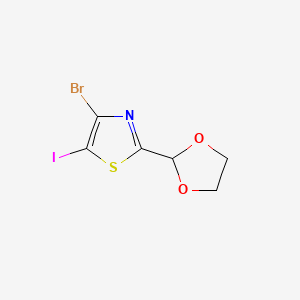
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)
